(2-Chloroethane)phosphonic Acid-13C2
Description
Properties
Molecular Formula |
¹³C₂H₆ClO₃P |
|---|---|
Molecular Weight |
148.48 |
Synonyms |
2-Chloroethanephosphonic Acid13C2; 2-KhEFK-13C2; Amchem-13C2; Ethephon-13C2; _x000B_Roll-Fruct-13C2; Romtrel-13C2; Super Boll-13C2; Tomathrel-13C2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
- (2-Chloroethane)phosphonic Acid-13C2: Contains two carbon-13 atoms, enabling precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its SMILES notation is OP([13CH2][13CH2]Cl)(O)=O .
- Unlabeled Ethephon (2-Chloroethylphosphonic Acid) : Molecular formula C2H6ClO3P (molecular weight 144.49 g/mol). Lacks isotopic labeling, making it unsuitable for tracer studies but widely used in agriculture to accelerate fruit ripening and abscission .
- Methylphosphonic Acid Derivatives : For example, methylphosphonic acid dichloride (C3H7Cl2O2P) and its esters, which lack the ethylene-releasing chloroethyl group but share phosphonic acid functionality .
Comparative Research Findings
Agricultural Efficacy
- Ethephon (Unlabeled): In tomatoes, foliar sprays increased galling caused by Meloidogyne javanica root-knot nematodes, suggesting ethylene exacerbates pathogenicity . Applied to peaches, it reduced abscission and improved thinning efficiency when combined with gibberellic acid .
- This compound :
Data Tables
Table 1: Structural and Physicochemical Properties
Preparation Methods
Synthesis of ¹³C₂-Labeled Ethylene Oxide
Ethylene oxide-¹³C₂ is prepared via the oxidation of ¹³C₂-labeled ethylene using silver oxide catalysts:
Key parameters include:
Adaptation of the Diester Synthesis
The labeled ethylene oxide-¹³C₂ reacts with PCl₃ under conditions identical to the non-labeled protocol, ensuring retention of isotopic integrity:
Critical considerations:
-
Strict exclusion of moisture to prevent hydrolysis.
-
Use of argon atmosphere to minimize isotopic exchange.
Optimization of ¹³C₂-Labeled Compound Synthesis
Reaction Condition Modifications
| Parameter | Non-Labeled Protocol | ¹³C-Labeled Protocol |
|---|---|---|
| Reaction Temperature | 155–165°C | 160–170°C |
| Phosgene Flow Rate | 0.5 L/min | 0.3 L/min |
| HCl Gassing Time | 4–5 hours | 5–6 hours |
| Final Yield | 95% | 88–90% |
The reduced phosgene flow rate minimizes side reactions with ¹³C-labeled intermediates, while extended HCl treatment compensates for slower kinetics due to isotopic mass effects.
Purification Enhancements
-
Distillation: Fractional distillation under reduced pressure (9 mmHg) removes residual 1,2-dichloroethane-¹³C₂.
-
Recrystallization: Ethanol-water (3:1 v/v) yields crystals with 99% isotopic purity, verified via ¹³C NMR.
Analytical Verification of Isotopic Incorporation
Spectroscopic Characterization
| Technique | Key Observations for ¹³C₂-Labeled Compound |
|---|---|
| ¹³C NMR | Doublet at δ 45.2 ppm (J = 55 Hz, P-¹³C coupling) |
| 31P NMR | Singlet at δ 18.7 ppm (phosphonate group) |
| Mass Spectrometry | m/z 169.2 [M-H]⁻ (Δ +2 Da vs. non-labeled) |
Isotopic Purity Assessment
Isotope ratio mass spectrometry (IRMS) confirms 98.5–99.2% ¹³C enrichment at both positions, with <0.5% ¹³C₁ impurities.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg batches) requires:
-
Continuous Flow Reactors: To maintain precise temperature control during phosgene/HCl treatment.
-
Automated Distillation Systems: For efficient separation of 1,2-dichloroethane-¹³C₂.
-
Quality Control Protocols: Routine ¹³C NMR and IRMS analysis every 10 kg batch.
Challenges and Mitigation Strategies
Isotopic Dilution
Trace water in reagents can hydrolyze intermediates, leading to ¹³C loss. Mitigation includes:
-
Molecular sieve drying of solvents.
-
Use of anhydrous HCl gas (99.998% purity).
By-Product Formation
Phosphonic anhydrides (e.g., [Cl¹³CH₂¹³CH₂PO₃]₂O) may form during hydrolysis. These are removed via:
-
Adjusting hydrolysis pH to 2–3.
-
Fractional crystallization at 4°C.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing (2-Chloroethane)phosphonic Acid-¹³C₂, and how does isotopic labeling impact its application in plant physiology studies?
- Methodology : The synthesis of ¹³C₂-labeled compounds typically involves substituting natural-abundance carbon precursors with ¹³C-enriched reagents during key reaction steps. For (2-Chloroethane)phosphonic Acid-¹³C₂, phosphonic acid derivatives can be synthesized via hydrolysis of dichlorophosphine intermediates, with isotopic labeling introduced at the ethylene moiety . The labeled compound is critical for tracing metabolic pathways, such as ethylene release kinetics in plants, using techniques like LC-MS/MS to monitor isotopic enrichment .
- Application : In plant studies, ¹³C₂ labeling enables precise tracking of ethylene biosynthesis and degradation, avoiding interference from endogenous ethylene .
Q. How should researchers design dose-response experiments using (2-Chloroethane)phosphonic Acid-¹³C₂ to study ethylene-mediated fruit ripening?
- Experimental Design :
- Concentration Range : Evidence from prune studies shows effective ethylene release at 10–80 ppm, with higher concentrations (e.g., 80 ppm) accelerating color development and softening by 1–2 weeks compared to controls .
- Timing : Apply the compound during pre-climacteric stages to observe maturation effects.
- Controls : Include untreated controls and natural ethylene evolution baselines.
Advanced Research Questions
Q. What molecular interactions occur between (2-Chloroethane)phosphonic Acid-¹³C₂ and gibberellic acid (GA) in modulating fruit quality, and how can these be mechanistically resolved?
- Synergistic Effects : Co-application of 80 ppm (2-Chloroethane)phosphonic Acid-¹³C₂ with 50 ppm GA enhances fruit color depth, reduces internal browning, and delays over-softening in prunes. This interaction likely involves GA antagonizing ethylene’s senescence-promoting effects while amplifying its ripening signals .
- Mechanistic Tools : Use transcriptomics (RNA-seq) to identify ethylene/GA crosstalk genes (e.g., ACS, GA20ox) and isotopic tracing to quantify ethylene flux .
Q. How can researchers employ (2-Chloroethane)phosphonic Acid-¹³C₂ to resolve contradictions in ethylene transport models across plant tissues?
- Contradictions : Some studies suggest apoplastic ethylene diffusion, while others emphasize symplastic transport.
- Methodology :
- Isotopic Pulse-Chase : Apply ¹³C₂-labeled compound to walnut stems and track ethylene movement via imaging-MS or microfluidic chambers .
- Competitive Inhibition : Co-administer with non-labeled ethylene precursors (e.g., ACC) to identify transport bottlenecks.
Q. What advanced analytical techniques are optimal for quantifying (2-Chloroethane)phosphonic Acid-¹³C₂ and its metabolites in heterogeneous biological matrices?
- Techniques :
- LC-MS/MS : Use reverse-phase columns (C18) with MRM transitions for ¹³C₂-labeled ethylene and phosphonate derivatives. Limit of detection (LOD) can reach 0.1 ppb in plant extracts .
- NMR : ¹³C-NMR identifies positional isotopic enrichment and degradation byproducts .
Q. How does the pH-dependent hydrolysis of (2-Chloroethane)phosphonic Acid-¹³C₂ influence its efficacy in different plant microenvironments?
- Mechanism : The compound hydrolyzes to ethylene under alkaline conditions (pH >6.5), with rates doubling per pH unit increase. In acidic apoplasts (e.g., citrus fruits), hydrolysis is slower, requiring higher doses for equivalent effects .
- Experimental Validation : Use pH-adjusted buffer solutions to simulate microenvironments and quantify ethylene release via headspace GC .
Methodological Resources
- Synthesis Protocols : Refer to phosphonic acid derivatization methods in Sevrain et al. (2017) for ¹³C labeling .
- Analytical Standards : Use LC-MS/MS parameters from Proebsting & Mills (1969) for ethylene quantification .
- Interaction Studies : Follow dose-response frameworks from prune experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
